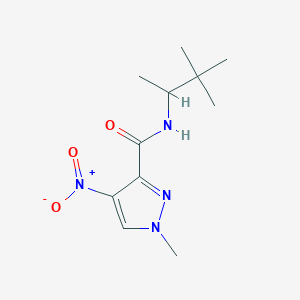![molecular formula C29H22ClIN2O3S B10958114 5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(1-naphthylimino)-1,3-thiazolidin-4-one](/img/structure/B10958114.png)
5-{4-[(2-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2-(1-naphthylimino)-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” is a complex organic compound that features a thiazolone core structure. This compound is characterized by the presence of various functional groups, including chlorobenzyl, ethoxy, iodophenyl, naphthyl, and thiazolone moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolone Core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the Naphthyl Group: This step might involve a condensation reaction with a naphthylamine derivative.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” can undergo various chemical reactions, including:
Oxidation: The thiazolone core and other functional groups can be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the imine and other reducible groups.
Substitution: Halogen atoms (such as iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds could be investigated for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazolones: Compounds with a similar thiazolone core structure.
Iodophenyl Derivatives: Compounds containing iodophenyl groups.
Naphthyl Imines: Compounds with naphthyl imine functionalities.
Uniqueness
The uniqueness of “5-((E)-1-{4-[(2-CHLOROBENZYL)OXY]-3-ETHOXY-5-IODOPHENYL}METHYLIDENE)-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE” lies in its specific combination of functional groups, which might confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C29H22ClIN2O3S |
|---|---|
Molecular Weight |
640.9 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2-chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H22ClIN2O3S/c1-2-35-25-15-18(14-23(31)27(25)36-17-20-9-4-6-12-22(20)30)16-26-28(34)33-29(37-26)32-24-13-7-10-19-8-3-5-11-21(19)24/h3-16H,2,17H2,1H3,(H,32,33,34)/b26-16+ |
InChI Key |
AKUZEUWCKMSTDI-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)I)OCC5=CC=CC=C5Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)I)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(phenoxymethyl)-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10958036.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-N-(furan-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10958055.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-[(2-methoxyphenoxy)methyl]-N-methylfuran-2-carboxamide](/img/structure/B10958068.png)

![ethyl 4-(4-chlorophenyl)-2-{[(2E)-3-phenylprop-2-enoyl]amino}thiophene-3-carboxylate](/img/structure/B10958085.png)
![4-[4-[(2-bromophenoxy)methyl]phenyl]-13-(difluoromethyl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10958096.png)
![(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-1-(naphthalen-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10958103.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B10958111.png)
![(2-fluorophenyl){4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10958112.png)
![6-amino-1'-ethyl-2-propyl-1,2,3,8a-tetrahydro-7H-spiro[isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile](/img/structure/B10958119.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10958127.png)
![3-benzyl-2-{3-[(2,4-dichlorophenoxy)methyl]-4-methoxyphenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10958129.png)
![Ethyl 4-carbamoyl-5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B10958131.png)
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B10958136.png)
